3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Description
3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a piperidine and pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
Properties
IUPAC Name |
3-cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-9-15(6-7-18-12)22-11-13-3-2-8-21(10-13)17-19-16(20-23-17)14-4-5-14/h6-7,9,13-14H,2-5,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGMARYNIUMQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC(=NS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with suitable electrophiles under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated intermediate.
Attachment of the Pyridine Moiety: The pyridine ring is often introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its mechanism of action and interactions with enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole: This compound shares a similar core structure but differs in the heterocyclic rings attached, leading to different biological activities and applications.
3-Cyclopropyl-5-(2,6-dichlorophenyl)-1,2,4-thiadiazole: This compound has a similar thiadiazole ring but different substituents, which can affect its chemical reactivity and biological properties.
Uniqueness
3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole is unique due to its specific combination of a thiadiazole ring with piperidine and pyridine moieties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
